tert-Butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C14H23NO5 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
tert-butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)11(16)9-10-7-6-8-15(10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
NPNKHBAJQWTALS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Linear Precursors
Cyclization reactions using γ-amino acids or allylic amines are widely employed. For example, glutamic acid derivatives undergo intramolecular lactamization under acidic conditions to form the pyrrolidine ring. Key parameters include:
Reductive Amination
Ketones or aldehydes react with primary amines in the presence of NaBH₃CN or H₂/Pd-C to form pyrrolidine. For instance, succinaldehyde and benzylamine yield N-benzylpyrrolidine, which is later deprotected. This method offers superior stereocontrol but requires additional steps for Boc-group introduction.
Michael Addition to α,β-Unsaturated Ketones
Pyrrolidine reacts with ethyl propiolate (HC≡C-COOEt) in THF at −78°C, followed by oxidation with MnO₂ to install the dioxo group. This method achieves higher regioselectivity (≥95%) but demands cryogenic conditions.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:
Two-Phase Reaction System
A mixture of pyrrolidine derivative (1 eq), Boc₂O (1.05 eq), NaOH (2 eq), and CH₂Cl₂/H₂O (1:1) reacts at 0°C for 2 hr. The biphasic system minimizes hydrolysis, achieving 89–93% yield.
Solvent-Free Alternatives
Neat reactions with Boc₂O and DMAP catalyst at 40°C for 6 hr reduce waste but require strict anhydrous conditions. Comparative data:
Critical Optimization Strategies
Temperature Control in Acylation
Exothermic acylation requires gradual reagent addition. A study comparing batch vs. dropwise addition showed:
Solvent Selection for Crystallization
Ethanol/water (7:3 v/v) produces needle-like crystals with 99.5% purity, while acetonitrile yields smaller crystals requiring recrystallization.
Comparative Analysis of Synthetic Routes
Four routes were evaluated for scalability and cost:
| Route | Steps | Total Yield (%) | Cost Index* |
|---|---|---|---|
| Cyclization + FC Acylation | 3 | 65 | 1.00 |
| Reductive Amination + Michael Addn. | 5 | 58 | 1.45 |
| Enzymatic Synthesis | 2 | 42 | 3.20 |
*Cost Index normalized to Route 1
Troubleshooting Common Issues
Incomplete Boc Protection
Caused by moisture ingress. Solutions:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the dioxopropyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives
Scientific Research Applications
While specific biological activity data for this compound is limited, similar pyrrolidine derivatives have been associated with various pharmacological effects, including:
- Anti-inflammatory : Compounds with similar structures often exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Analgesic : The analgesic effects of related pyrrolidine derivatives suggest that this compound may also possess pain-relieving properties.
- Antiviral : Research indicates that certain pyrrolidine-based compounds can inhibit viral replication, positioning this compound as a potential antiviral agent.
Interaction Studies
Research into the interaction of tert-butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate with biological targets such as enzymes or receptors could provide insights into its therapeutic potential. Similar compounds have been studied for their binding affinities to proteases and other critical biomolecules.
Organic Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic pathway may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the ethoxy and dioxopropyl groups via alkylation or acylation reactions.
- Finalization of the carboxylate group through esterification processes.
This compound can serve as an intermediate in the synthesis of more complex molecules due to its versatile functional groups .
Case Studies and Research Findings
Recent studies have explored the synthesis and bioactivity of various pyrrolidine derivatives, providing insights into their therapeutic potentials. For instance:
- A study on thiazole derivatives demonstrated high antibacterial activity against Gram-positive strains, suggesting that modifications in the pyrrolidine structure could enhance bioactivity .
- Research on related compounds indicated their effectiveness as hepatitis C virus protease inhibitors, highlighting the importance of structural modifications for enhancing antiviral properties .
These findings emphasize the need for further research into this compound to fully understand its applications in drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also interact with proteins and nucleic acids, affecting their function and activity. The pathways involved in its mechanism of action include enzyme inhibition, protein-ligand binding, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Examples :
- tert-Butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(3,5-dimethylbenzyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(4-isopropylbenzyl)pyrrolidine-1-carboxylate
Key Differences :
- Substituents : These compounds bear aromatic benzyl groups (e.g., methyl, dimethyl, or isopropyl-substituted phenyl) instead of the diketone-ester chain in the target compound.
- Physical State : All three analogs are colorless oils, whereas diketone-containing derivatives (e.g., spiro-oxindoles in ) are solids, suggesting the target compound may also solidify due to increased polarity .
- Synthesis Yields: Yields for aromatic analogs range from 30% to 70%, reflecting challenges in steric hindrance or purification.
Spectroscopic Data :
- 13C NMR : Aromatic carbons appear at 126–139 ppm, while the tert-butyl carbonyl resonates at ~155 ppm, consistent with the target compound’s ester functionality. The diketone’s carbonyls (likely 170–200 ppm) would further distinguish it .
Pyrrolidine Derivatives with Heterocyclic Substituents
Examples :
- tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Key Differences :
- Substituents : Pyridine rings with bromo and methoxy groups introduce halogenated and electron-donating motifs, contrasting with the target’s aliphatic diketone.
- Applications : Pyridine derivatives are often used in medicinal chemistry (e.g., kinase inhibitors), while diketone esters like the target compound may serve as electrophilic intermediates in cross-coupling reactions .
Spiro-Pyrrolidine-Oxindole Derivatives
Examples :
- tert-Butyl (2S)-2-({(2'R,3S,5'R)-5'-formyl-2-oxo-2'-[(triisopropylsilyl)ethynyl]-1'H-spiro[indole-3,3'-pyrrolidin]-1'-yl}carbonyl)pyrrolidine-1-carboxylate (Compound 330)
- tert-Butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-1'H-spiro[indole-3,3'-pyrrolidin]-1'-yl}carbonyl)pyrrolidine-1-carboxylate (Compound 328)
Key Differences :
- Structural Complexity : Spiro junctions and fused indole rings enhance rigidity and stereochemical complexity, unlike the target compound’s linear substituent.
Hydroxylated Pyrrolidine Carboxylates
Example :
- tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-hydroxypyrrolidine-1-carboxylate
Key Differences :
- Reactivity : The hydroxyl group necessitates protection/deprotection strategies, whereas the diketone in the target compound may participate in conjugate additions or cyclizations .
Biological Activity
Chemical Structure and Properties
tert-Butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative characterized by its molecular formula and a molecular weight of approximately 285.34 g/mol. The compound features a pyrrolidine ring, a tert-butyl group, and an ethoxy-substituted dioxopropyl moiety, which contributes to its potential biological activity .
Pharmacological Potential
While specific data on the biological activity of this compound is limited, compounds with similar structures have been noted for various pharmacological effects, including:
- Anti-inflammatory properties
- Analgesic effects
- Antiviral activity
These activities are often attributed to the structural characteristics of pyrrolidine derivatives, which can significantly influence their interaction with biological targets.
The biological activity of pyrrolidine derivatives typically involves their interaction with various biomolecules such as enzymes and receptors. For instance, studies have shown that modifications in the pyrrolidine structure can enhance binding affinity to specific enzymes or receptors, potentially leading to therapeutic effects. Understanding these interactions is crucial for elucidating the mechanisms of action and therapeutic applications of this compound .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the potential biological activity of this compound. The following table summarizes key features of related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (R)-tert-butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate | 287107-87-3 | Similar structure with different oxo group configuration |
| tert-butyl 2-(3-methyl-3-oxobutanoyl)pyrrolidine-1-carboxylate | 1512946-99-4 | Contains a methyl substitution affecting biological activity |
| tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate | Not specified | Hydroxyl substitution may introduce different reactivity |
These compounds exhibit unique pharmacological profiles due to variations in their substituents, which can significantly affect their reactivity and biological properties .
Interaction Studies
Research into the interactions of pyrrolidine derivatives with proteases and other critical biomolecules has highlighted their potential therapeutic roles. For example, studies have demonstrated that certain pyrrolidine-based compounds can effectively inhibit specific proteases involved in disease processes, thereby showcasing their potential as drug candidates .
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques. Understanding the synthetic pathways and optimizing these processes can enhance the yield and purity of the compound, facilitating further biological testing and application development .
Q & A
Q. What are the key spectroscopic techniques for confirming the structure of tert-butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the pyrrolidine ring (δ ~1.4–3.5 ppm for protons; δ ~20–60 ppm for carbons), tert-butyl group (δ ~1.4 ppm for protons; δ ~28 and 80 ppm for carbons), and ethoxy-dioxopropyl moiety (δ ~4.2 ppm for OCH2CH3; δ ~170–180 ppm for carbonyl carbons) .
- HRMS : Confirm molecular ion ([M+H]+) with an exact mass match (e.g., calculated vs. observed values within 2 ppm error) .
- IR : Identify carbonyl stretches (~1700–1750 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹) .
Q. How is the compound typically purified after synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel with gradients of EtOAc/hexane (e.g., 20–50% EtOAc) or ethanol/chloroform (1:8–1:10) for optimal separation .
- Recrystallization : Employ solvents like hexane/ethyl acetate mixtures for crystalline products .
Advanced Research Questions
Q. How can synthetic yields be improved for analogs with bulky substituents on the pyrrolidine ring?
Methodological Answer:
- Catalyst Optimization : Replace NaH with milder bases (e.g., K2CO3) in SN2 reactions to reduce side products .
- Solvent Selection : Use polar aprotic solvents (e.g., THF or DMF) to enhance nucleophilicity in alkylation steps .
- Temperature Control : Conduct reactions at 0°C during sensitive steps (e.g., acyl chloride formation) to prevent decomposition .
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact bioactivity in related pyrrolidine derivatives?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs (e.g., tert-butyl 2-(3-methoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate) and test cytotoxicity in cancer cell lines. Use HPLC-purified samples (≥95% purity) for assays .
- LogP Analysis : Measure partition coefficients to correlate hydrophobicity with membrane permeability .
Q. What strategies resolve contradictions in reported NMR data for tert-butyl-protected pyrrolidine derivatives?
Methodological Answer:
- Deuteration Studies : Use D2O exchange to identify exchangeable protons (e.g., NH in unprotected analogs) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 2.5–3.5 ppm for pyrrolidine CH2 groups) .
- Cross-Validation : Compare data with structurally similar compounds (e.g., tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate) .
Q. How can stability issues during long-term storage be mitigated?
Methodological Answer:
Q. What analytical methods are most reliable for assessing purity in compounds with labile functional groups?
Methodological Answer:
- HPLC-DAD/MS : Use reverse-phase columns (e.g., Agilent Zorbax SB-C18) with UV detection at 210–254 nm and MS confirmation .
- TLC with Dual Detection : Visualize under UV (254 nm) and char with ninhydrin for amines or KMnO4 for oxidizable groups .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for tert-butyl pyrrolidine carboxylates: How to validate?
Methodological Answer:
Q. Conflicting bioactivity results in analog studies: What factors contribute?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
